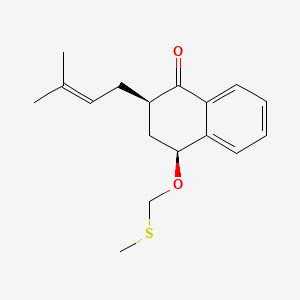
Catalponol methylthiomethyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Catalponol methylthiomethyl ether is a natural product derived from specific plantsThe compound’s IUPAC name is (2R,4S)-2-(3-methylbut-2-enyl)-4-(methylsulfanylmethoxy)-3,4-dihydro-2H-naphthalen-1-one, and it has a molecular formula of C17H22O2S .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Catalponol methylthiomethyl ether can be synthesized through the methylthiomethylation of carboxylic acids or phenols. One common method involves using dimethyl sulfoxide (DMSO) as both the solvent and the methylthiomethyl source. The reaction proceeds smoothly under traditional heating conditions, leading to the formation of the desired product in moderate to excellent yields .
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic routes as laboratory methods but on a larger scale. The use of DMSO and carboxylic acids or phenols remains the primary approach, with optimizations for scalability and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Catalponol methylthiomethyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: The methylthiomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and methylthiomethyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Catalponol methylthiomethyl ether has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of catalponol methylthiomethyl ether involves its interaction with specific molecular targets and pathways. The compound’s methylthiomethyl group can serve as an activating group for various biochemical reactions, including amidation and esterification. The formation of DMSO enolate plays a crucial role in its reactivity and effectiveness .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Cyanoethyl methylthiomethyl ether
- Methylthiomethyl butyrate
- Methylthiomethyl hexanoate
- (Methylthiomethyl)triphenylphosphonium chloride
- Methylthiomethyl phenyl sulfone
- Acetic acid methylthiomethyl ester
- Methylthiomethyl p-tolyl sulfone
Uniqueness
Catalponol methylthiomethyl ether stands out due to its natural origin and specific structural features.
Propriétés
Formule moléculaire |
C17H22O2S |
|---|---|
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
(2R,4S)-2-(3-methylbut-2-enyl)-4-(methylsulfanylmethoxy)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C17H22O2S/c1-12(2)8-9-13-10-16(19-11-20-3)14-6-4-5-7-15(14)17(13)18/h4-8,13,16H,9-11H2,1-3H3/t13-,16+/m1/s1 |
Clé InChI |
DSZNGOTWXBHXNT-CJNGLKHVSA-N |
SMILES isomérique |
CC(=CC[C@@H]1C[C@@H](C2=CC=CC=C2C1=O)OCSC)C |
SMILES canonique |
CC(=CCC1CC(C2=CC=CC=C2C1=O)OCSC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-[1-[2-[Bis[2-[2-(2-hydroxyethoxy)propoxy]propyl]amino]ethyl-[2-[2-(2-hydroxyethoxy)propoxy]propyl]amino]propan-2-yloxy]propan-2-yloxy]ethanol](/img/structure/B13830276.png)
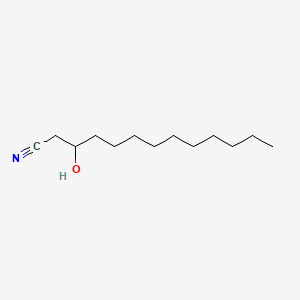
![[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate](/img/structure/B13830280.png)

![2,2-Bis[4-(2-acryloxyethoxy)phenyl]propane](/img/structure/B13830306.png)
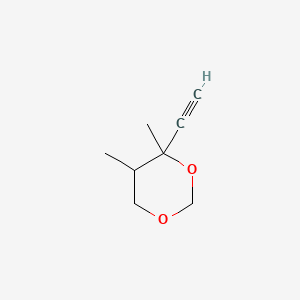
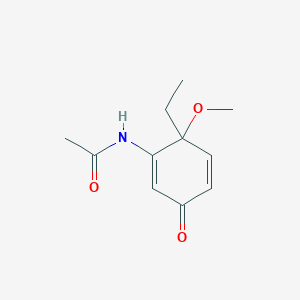
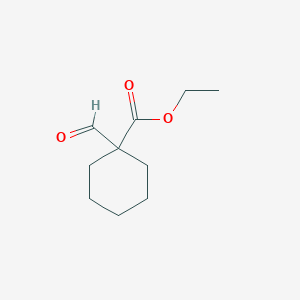
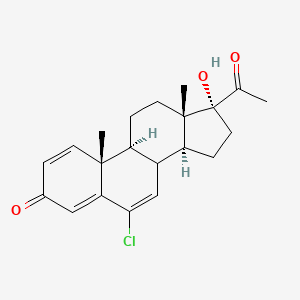

![3H-Imidazo[2,1-i]purine,3-(2,3-O-phosphinico-b-D-ribofuranosyl)-,monosodium salt(9ci)](/img/structure/B13830346.png)
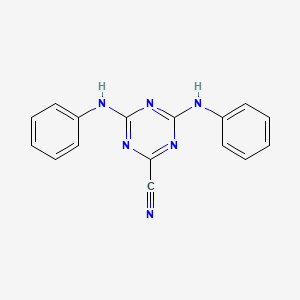
![[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)piperidin-2-yl] hydrogen sulfate](/img/structure/B13830357.png)

